2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyphenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is 367.20082506 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2 in a manner that inhibits its function . This interaction results in significant inhibition of the growth of various cell lines . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to a halt in cell proliferation . This disruption can lead to apoptosis, or programmed cell death, within certain cells .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to the inhibition of cell growth and induction of apoptosis within certain cells . This makes it a potential candidate for cancer treatment, particularly for cancers that exhibit overactive cell proliferation.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which could potentially influence their interactions with various biomolecules .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory activity against CDK-2, a key enzyme involved in cell cycle regulation . This suggests that our compound may also interact with similar cellular processes.
Molecular Mechanism
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have shown good photobleaching performance when continuously excited, suggesting potential stability over time .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-13-19(21-7-8-24-9-11-27-12-10-24)25-20(22-15)14-17(23-25)16-5-3-4-6-18(16)26-2/h3-6,13-14,21H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDJSIFTFUTMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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